Bromocyclooctane
Overview
Description
Biochemical Analysis
Biochemical Properties
Bromocyclooctane interacts with various molecules, including amino acids, peptides, and proteins . The mechanism of action of this compound relies on its capacity to form covalent bonds with these molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its capacity to form covalent bonds with various molecules, including amino acids, peptides, and proteins . This interaction can potentially influence enzyme activity, gene expression, and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocyclooctane is typically prepared by the bromination of cyclooctane. In the laboratory, this can be achieved by reacting cyclooctane with liquid bromine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as carbon tetrachloride or chloroform to facilitate the process.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar bromination techniques but with more efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bromocyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclooctene.
Grignard Reactions: It can be used to form Grignard reagents, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.
Elimination Conditions: High temperatures and the presence of a strong base.
Grignard Reagents: Magnesium in dry ether.
Major Products:
Substitution: Cyclooctanol, cyclooctylamine, and other substituted cyclooctane derivatives.
Elimination: Cyclooctene.
Grignard Reagents: Cyclooctylmagnesium bromide.
Scientific Research Applications
Bromocyclooctane is versatile and finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of bromocyclooctane involves its ability to form covalent bonds with various molecules, including amino acids, peptides, and proteins . This property makes it useful in modifying biological molecules and studying their interactions. The formation of these covalent bonds can alter the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Bromocyclohexane
- Bromocyclopentane
- Bromocyclobutane
Comparison: Bromocyclooctane is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. For instance, bromocyclohexane has a six-membered ring, making it less strained and more stable than this compound. The larger ring size in this compound also affects its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
bromocyclooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLBMQLKLKHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165916 | |
Record name | Bromocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-09-8 | |
Record name | Bromocyclooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1556-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromocyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1556-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocyclooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bromocyclooctane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HKX4AU2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of Cyclooctyl bromide in an isotope exchange reaction compare to other cyclic alkyl bromides?
A1: Research has shown that the reactivity of Cyclooctyl bromide in a bimolecular homogeneous isotope exchange reaction with bromide ions in Dimethyl sulfoxide varies depending on the ring size of the cyclic alkyl bromide. At 25°C, the rate constant (k2) for Cyclooctyl bromide is significantly lower than that of Cyclopentyl bromide but higher than that of Cyclohexyl bromide. [] This difference in reactivity is attributed to factors such as ring strain and conformational flexibility impacting the transition state of the reaction. []
Q2: What is the activation enthalpy (ΔH≠) for the isotope exchange reaction of Cyclooctyl bromide with bromide ions in Dimethyl sulfoxide?
A2: The activation enthalpy (ΔH≠) for the isotope exchange reaction of Cyclooctyl bromide with bromide ions in Dimethyl sulfoxide is 23.2 kcal/mol. [] This value provides insight into the energy barrier that needs to be overcome for the reaction to proceed.
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